Knallquecksilber

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mercury difulminate is an organomercury compound that is the bis(N-oxide) of mercury(II) cyanide. It is a highly shock- and friction-sensitive explosive. It has a role as an explosive.

化学反应分析

Structural Basis for Reactivity

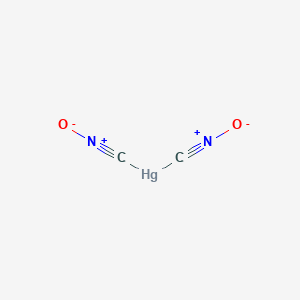

The reactivity of mercury fulminate is intrinsically linked to its molecular geometry. X-ray crystallography reveals orthorhombic crystals composed of linear Hg(CNO)₂ molecules with the structure O−N≡C−Hg−C≡N−O . This arrangement creates high bond strain, particularly in the fulminate (CNO⁻) groups, which contributes to its extreme sensitivity to friction, heat, or shock.

Primary Decomposition Pathways

Mercury fulminate decomposes exothermically under thermal or mechanical stress. Key reactions include:

Thermal Decomposition

Below ignition temperature (100–160°C), decomposition proceeds via:

4Hg CNO 2→2CO2+N2+HgO+3Hg OCN CN

This produces gaseous CO₂ and N₂, alongside a brown residue containing mercury cyanate (Hg(OCN)CN) and mercuric oxide (HgO) . The residue’s complexity suggests intermediate steps involving autocatalytic solid phases .

Detonation

At higher temperatures (>160°C), rapid decomposition occurs:

Hg CNO 2→2CO+N2+Hg

This releases mercury vapor, nitrogen gas, and carbon monoxide .

Alternative Pathways

Under varying conditions, competing reactions yield:

2Hg CNO 2→2CO2+N2+Hg+Hg CN 2

producing mercury(II) cyanide (Hg(CN)₂) .

Kinetics and Catalysis

Studies reveal a biphasic decomposition profile:

-

Quiescent Phase : Slow initial gas evolution (primarily CO₂).

-

Accelerated Phase : Rapid autocatalytic decomposition triggered by reaction intermediates like Hg(OCN)CN .

| Parameter | Value | Source |

|---|---|---|

| Activation Energy | ~31–35 kcal/mol (estimated) | |

| Autocatalyst Efficiency | Hg(OCN)CN > HgO | |

| Surface Dependency | Finely powdered samples decompose faster |

Environmental and Stability Factors

-

Moisture Sensitivity : Reacts with water to form fulminic acid (HCNO), accelerating decomposition .

-

Long-Term Instability : Slowly decomposes at ambient conditions, releasing mercury vapor and weakening structural integrity .

-

Replacement Rationale : Modern alternatives (e.g., lead azide) were adopted due to mercury fulminate’s toxicity and instability .

Historical and Experimental Context

属性

分子式 |

C2HgN2O2 |

|---|---|

分子量 |

284.63 g/mol |

IUPAC 名称 |

dioxycyanomercury |

InChI |

InChI=1S/2CNO.Hg/c2*1-2-3; |

InChI 键 |

MHWLNQBTOIYJJP-UHFFFAOYSA-N |

SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

规范 SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。